molecular formula C13H7F2NOS B2401402 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one CAS No. 2227989-65-1

8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one

Cat. No.: B2401402
CAS No.: 2227989-65-1
M. Wt: 263.26
InChI Key: PKAUYQVWEHGMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is a complex organic compound characterized by its unique structure, which includes a thiepino ring fused with a pyridine ring and substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated benzene derivative, the synthesis may proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fluorine atoms can enhance its binding affinity and specificity, while the thiepino and pyridine rings provide structural stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol
  • 5,6-Difluorobenzothiadiazole

Uniqueness

Compared to similar compounds, 8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one is unique due to its specific substitution pattern and ring structure. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for specific interactions with biological targets, which can be advantageous in drug development.

Properties

IUPAC Name

7,8-difluoro-6H-[2]benzothiepino[3,4-b]pyridin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NOS/c14-10-4-3-7-9(11(10)15)6-18-13-8(12(7)17)2-1-5-16-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUYQVWEHGMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2F)F)C(=O)C3=C(S1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.